rac(3aR,7aS)-octahydro-1H-isoindole-2-sulfonamide, cis
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Description
The closest compound I found is "rac-(3aR,7aS)-octahydro-1H-isoindole-2-sulfonyl chloride, cis" . This compound has a molecular formula of C8H14ClNO2S and a molecular weight of 223.72 .
Physical and Chemical Properties Analysis
The physical and chemical properties of “rac-(3aR,7aS)-octahydro-1H-isoindole-2-sulfonyl chloride, cis” are documented . It has a predicted boiling point of 328.0±9.0 °C and a predicted density of 1.37±0.1 g/cm3 .Scientific Research Applications
Synthesis and Structural Chemistry
- rac(3aR,7aS)-octahydro-1H-isoindole-2-sulfonamide, cis, known as rac-4, was identified as a selective and potent 5-HT2C/2B receptor antagonist with weak affinity towards the 5-HT2A receptor site, indicating its potential in CNS indications. The synthesis involved various routes, with the Friedel-Crafts cyclization proving most efficient (Muhle et al., 1996).
- Studies on the crystal structure and spectroscopic properties of derivatives of this compound, such as (3aR,6S,7aR)-7a-bromo-6-methyl-2-[(4-methylphenyl)sulfonyl]-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole, offer insights into the molecular and crystal structures derived from environmentally friendly cyclization reactions in water. These structures enable the development of complex nitrogen-containing heterocycles (Alaşalvar et al., 2016).
Chemical Properties and Reactions
- Research on sultam and sultim structures related to this compound revealed the formation of various intermolecular contacts leading to cyclodimers, tetramers, and polymers in solid-state, demonstrating the compound's utility in studying complex hydrogen bonding and molecular interactions (Schulze et al., 2002).
- The oxyfunctionalization of related compounds, such as novel monocyclic di- and triphenyl-substituted hydroperoxysultims and sultams, demonstrates the compound's relevance in the study of oxidation reactions and the isolation of complex organic molecules (Fahrig et al., 2005).
Pharmaceutical and Biological Applications
- The enantioselective oxidation synthesis of chiral modafinil acid and its analogues using a chiral-at-metal strategy involving this compound, demonstrates the compound's potential in pharmaceutical synthesis, particularly in the production of high-purity chiral drugs (Li et al., 2015).
Material Science and Polymerization
- Studies involving sodium/potassium sulfonamidate complexes for the ring-opening polymerization of rac-lactide using this compound, highlight the compound's utility in material science, specifically in the synthesis of high molecular weight linear polylactide (Chen et al., 2017).
Properties
IUPAC Name |
(3aR,7aS)-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2S/c9-13(11,12)10-5-7-3-1-2-4-8(7)6-10/h7-8H,1-6H2,(H2,9,11,12)/t7-,8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSHUAJHUVHLSV-OCAPTIKFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CN(CC2C1)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2CN(C[C@H]2C1)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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